Disperse Orange 1

説明

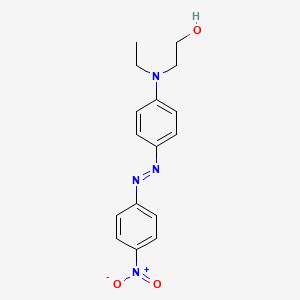

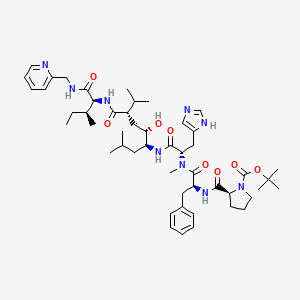

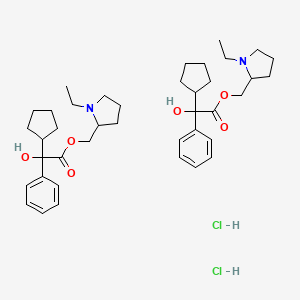

Disperse Orange 1, also known as 4-anilino-4’-nitroazobenzene, is an azo dye . Commercial samples contain approximately 25% dye by weight, with the remaining mass consisting of NaCl and other salts .

Molecular Structure Analysis

The molecular formula of Disperse Orange 1 is C18H14N4O2 . It has an average mass of 318.329 Da and a monoisotopic mass of 318.111664 Da .Chemical Reactions Analysis

The electrochemical reduction of Disperse Orange 1 has been studied using square wave and cyclic voltammetry . The dissolution of Disperse Orange 1 was evaluated by monitoring the UV–Vis spectra of the solutions .Physical And Chemical Properties Analysis

Disperse Orange 1 has a density of 1.2±0.1 g/cm3, a boiling point of 535.0±35.0 °C at 760 mmHg, and a flash point of 277.4±25.9 °C . It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .科学的研究の応用

Electrochemical Reduction

Disperse Orange 1 (DO1) has been used in studies involving electrochemical reduction . The reduction of the azo dye DO1 was performed by square wave and cyclic voltammetry using a boron-doped diamond electrode . The dissolution of DO1 was evaluated by monitoring the UV–Vis spectra of the solutions . This research provides valuable insights into the electrochemical properties of DO1 and its potential applications in various industries.

Textile Industry

DO1 is widely used in the textile industry . Synthetic dyes, including DO1, are used in various industries such as textile, pharmaceutical, food, cosmetics, and leather industries . The disperse dyes, which include DO1, are a class of water-insoluble dyes that are applied to polyester and other fibers by hydrophobic suspension .

Environmental Impact and Remediation

DO1 is considered an environmental pollutant due to its toxicity and persistence . Approximately 4,500 kg of dye are released into waterways annually, with the disperse class contributing roughly 35% of the total . Research into the electrochemical reduction of DO1 could provide new methods for the remediation of water contaminated with such dyes .

Human Health Impact

Human exposure to azo dyes like DO1 occurs mainly through ingestion of contaminated water, dermal absorption from wearing azo-dyed clothing or footwear, or inhalation in occupational settings . The human intestinal microbiota plays a role in the degradation of azo dyes, with azo reduction being the most important reaction with respect to their toxicity and mutagenicity .

Cyclic Voltammetry

C.I. Disperse Orange 62, a similar compound to DO1, was used as a representative dye to study the direct cathodic reduction of a disperse dye with cyclic voltammetry . This research could provide valuable insights into the electrochemical behavior of DO1 .

Bioremediation

Green microalgae have been explored for their potential to grow under mixotrophic and heterotrophic conditions, utilizing Disperse Orange 2RL, a similar azo dye to DO1, as a carbon source to produce high lipid content and maximum dye removal percentage . This suggests potential applications of DO1 in bioremediation and biofuel production .

Safety And Hazards

特性

IUPAC Name |

4-[(4-nitrophenyl)diazenyl]-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c23-22(24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVXLROHJBSEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062536 | |

| Record name | C.I. Disperse Orange 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | C.I. Disperse Orange 1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Disperse Orange 1 | |

CAS RN |

2581-69-3 | |

| Record name | Disperse Orange 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2581-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Orange 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002581693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-nitrophenyl)azo]-N-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE ORANGE 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1592R4P97H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. DISPERSE ORANGE 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Disperse Orange 1 a concern for allergic contact dermatitis (ACD)?

A1: Disperse Orange 1 belongs to the azo dye family, known to be a common cause of textile-related ACD. [] While regulations exist to limit its concentration in products with direct and prolonged skin contact, Disperse Orange 1 has been detected in garments exceeding these limits. []

Q2: How common is ACD caused by Disperse Orange 1?

A2: Clinical studies indicate a relatively low prevalence of Disperse Orange 1 allergy. In one study, only 1.3% of patients tested positive for Disperse Orange 1 sensitivity out of 547 individuals patch tested with a clothing and dye series. []

Q3: What are the typical sources of Disperse Orange 1 exposure leading to ACD?

A3: Aside from clothing, potential sources include hair dyes, wound dressings, and even thyroid shields. [] A case report documented severe localized ACD attributed to a textile necklace containing Disperse Orange 1. []

Q4: Can impurities in commercial Disperse Orange 1 contribute to its allergenic potential?

A4: Research suggests that impurities present in commercial Disperse Orange 1 can indeed act as sensitizers. [] Thin-layer chromatography (TLC) analysis of commercial Disperse Orange 1 revealed the presence of additional allergens within the dye. [, ]

Q5: Does Disperse Orange 1 exhibit cross-reactivity with other compounds?

A5: Yes, cross-reactivity between Disperse Orange 1 and other disperse dyes, particularly Disperse Yellow 3, has been observed. [, ] This cross-reactivity is likely due to the presence of common metabolites like p-aminodiphenylamine. [, ] Simultaneous reactions to p-phenylenediamine (PPD) and disperse azo dyes have also been reported, suggesting potential cross-reactivity. [, ]

Q6: How do skin bacteria contribute to Disperse Orange 1 sensitization?

A6: Human skin bacteria possess azo reductases capable of metabolizing disperse azo dyes, including Disperse Orange 1. [] These metabolites, such as p-aminodiphenylamine, can act as potent sensitizers, potentially contributing to the development of ACD. []

Q7: What is the molecular formula and weight of Disperse Orange 1?

A7: Disperse Orange 1 has the molecular formula C18H14N4O2 and a molecular weight of 318.33 g/mol.

Q8: How can spectroscopic techniques be used to characterize Disperse Orange 1?

A8: Resonance Raman (RR) spectroscopy has been successfully employed to study the protonation of Disperse Orange 1 in solution and adsorbed on oxide surfaces. [] This technique provides valuable insights into the molecule's interactions with different environments.

Q9: How does chlorination treatment affect the toxicity of Disperse Orange 1?

A9: While chlorination, a common wastewater treatment method, can reduce the mutagenic effects of Disperse Orange 1, it does not eliminate them entirely. [] Further research is needed to determine the efficacy of different treatment methods in removing Disperse Orange 1 and mitigating its potential risks.

Q10: What methods are used to degrade Disperse Orange 1 in wastewater?

A10: Photoelectrocatalytic oxidation using Ti/TiO2 nanotubular array electrodes has shown promise in degrading Disperse Orange 1 and reducing its cytotoxicity. [] Electrochemical reduction at a boron-doped diamond electrode is another method explored for the degradation of this azo dye. []

Q11: What is the primary application of Disperse Orange 1?

A11: Disperse Orange 1 is predominantly used as a dye in the textile industry for coloring synthetic fibers like polyester, nylon, and acetate. [, ]

Q12: How do light and heat affect the stability of Disperse Orange 1 on dyed fabrics?

A12: Prolonged exposure to sunlight and high temperatures can degrade Disperse Orange 1, leading to fading and reduced strength of dyed fibers. [] The presence of lignin in natural fibers like jute can exacerbate this degradation. []

Q13: Are there alternative dye carriers being explored for Disperse Orange 1?

A13: Yes, researchers are investigating the use of unilamellar and multilamellar liposomes as carriers for Disperse Orange 1 in wool dyeing. [, ] These lipid-based systems offer potential advantages in terms of controlled dye exhaustion, improved dye-fiber bonding, and reduced reliance on conventional dispersing agents. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。